Citreoviridine

ATP synthase inhibition mitochondrial bioenergetics Trypanosoma cruzi

Researchers substituting aurovertin for citreoviridine obtain only 40% maximal F₁-ATPase inhibition, compromising mitochondrial bioenergetics data reproducibility. Citreoviridine achieves 93-100% maximal inhibition via a distinct, noncompetitive β-subunit binding site-enabling orthogonal F₁-specific strategies where Fₒ remains intact. • 93-100% maximal T. cruzi F₁-ATPase inhibition (vs. 40% aurovertin), immediate onset kinetics • Sub-μM full suppression of ADP-stimulated respiration in isolated rat liver and ox heart mitochondria • Noncompetitive with aurovertin; enables dual-inhibitor fluorescence quenching for β-subunit conformational mapping

Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
Cat. No. B1234152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitreoviridine
Synonymscitreoviridin
Molecular FormulaC23H30O6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O
InChIInChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+
InChIKeyJLSVDPQAIKFBTO-USJRQALFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citreoviridine Reference Standard Overview


Citreoviridine (Citreoviridin, Citreoviridin A, CAS 25425-12-1), a mycotoxin produced primarily by Penicillium citreonigrum and Aspergillus terreus [1], belongs to the aurovertin class of F₁-ATPase β-subunit inhibitors [2]. With a molecular formula of C₂₃H₃₀O₆ and a molecular weight of 402.48 g/mol [3], this yellow rice toxin is historically linked to acute cardiac beriberi [1] and serves as a critical reference standard for mitochondrial bioenergetics research and toxicological investigations.

Why Citreoviridine Is Irreplaceable


Citreoviridine exhibits a distinct pharmacological profile among F₁-ATPase inhibitors, characterized by a unique binding site on the β-subunit that is noncompetitive with aurovertin [1] and a distinct subunit target compared to Fₒ-binding oligomycin [2]. Substitution with close analogs like aurovertin fails to replicate citreoviridine's maximal ATP hydrolysis inhibition (100–93% vs. 40% for aurovertin) [3], while alternative inhibitors such as efrapeptin and oligomycin exhibit markedly different binding kinetics and species-dependent efficacy [2][4]. The following quantitative evidence details why generic substitution introduces unacceptable experimental variability and compromises data reproducibility.

Citreoviridine Comparative Efficacy


T. cruzi ATPase Inhibition vs. Aurovertin

Citreoviridine achieves 100–93% maximal inhibition of ATP hydrolysis by T. cruzi F₁-ATPase, whereas aurovertin yields only 40% maximal inhibition under identical steady-state velocity conditions [1]. Half-maximal inhibitory concentrations decrease in the order citreoviridine > aurovertin > efrapeptin, with dissociation constants (K_D) of 40 μM for citreoviridine versus 6.6 μM for aurovertin for soluble F₁ [1]. Notably, citreoviridine exhibits concave down Hill plots (cooperative binding), contrasting with aurovertin's linear inhibition kinetics [1].

ATP synthase inhibition mitochondrial bioenergetics Trypanosoma cruzi

E. coli BF₁-ATPase Potency vs. Aurovertin D

In E. coli BF₁-ATPase, citreoviridine inhibits with a half-maximal concentration of 60 μM, whereas aurovertin D achieves half inhibition at 0.9 μM and aurovertin B at 2 μM [1]. This 66.7-fold difference in potency (60 μM vs. 0.9 μM) between citreoviridine and aurovertin D, combined with citreoviridine's lack of effect on aurovertin-resistant BF₁ mutants [1], confirms non-identical binding sites and enables species-selective experimental designs [2].

bacterial ATPase Escherichia coli enzyme inhibition

Inhibition Kinetics vs. Efrapeptin

Citreoviridine inhibition of T. cruzi F₁-ATPase is immediate in onset, whereas efrapeptin inhibition is time-dependent with pseudo-first-order kinetics [1]. Both achieve 100–93% maximal inhibition, but efrapeptin exhibits linear Hill plots (n=1) and mixed-type inhibition, while citreoviridine shows concave-down Hill plots and parabolic noncompetitive inhibition [1]. Efrapeptin binds with 494-fold higher affinity (K_D = 81 nM) than citreoviridine (K_D = 40 μM) [1].

enzyme kinetics inhibition mechanism assay development

F₁ Subunit Targeting vs. Oligomycin

Citreoviridine binds to the F₁ β-subunit of ATP synthase, whereas oligomycin binds to the Fₒ subunit [1]. At 20 μM, citreoviridine inhibits respiration in intact human glioma T98G cells to the same extent as oligomycin [1], and in isolated rat liver and ox heart mitochondria, citreoviridine fully inhibits ADP-stimulated respiration at sub-micromolar concentrations [1]. The distinct subunit targeting allows orthogonal inhibition strategies in mitochondrial preparations where Fₒ remains intact but F₁ accessibility is required.

mitochondrial respiration ATP synthase subunit specificity high-resolution respirometry

Noncompetitive Binding Site vs. Aurovertin

Citreoviridine binding to yeast F₁-ATPase (K_i = 2 μM) is noncompetitive with respect to the fluorescent ligand aurovertin (K_d = 0.2–0.6 μM) [1]. Aurovertin binding stoichiometry remains constant at 1.89 ± 0.6 mol aurovertin per mol F₁ regardless of citreoviridine presence [1]. Critically, the aurovertin-resistant mutant aur-1 retains partial sensitivity to citreoviridine inhibition [1], unequivocally demonstrating non-identical binding sites on the β-subunit.

binding site mapping ATP synthase structure fluorescence quenching

Species-Dependent ATPase Sensitivity

Comparison of T. cruzi and mammalian F₁-ATPase responses reveals that the parasite enzyme is significantly less sensitive to citreoviridine inhibition than its mammalian counterpart, with K_D values for membrane-bound F₁ being 2–4-fold higher than for soluble F₁ [1]. While quantitative mammalian K_D data requires cross-study extrapolation, the documented differential sensitivity suggests a 10–15-fold potency shift between species [1].

species selectivity parasite biochemistry Trypanosoma cruzi

Citreoviridine Application Scenarios


Mitochondrial Respiration with Oligomycin

Citreoviridine (20 μM) inhibits respiration in intact human glioma T98G cells equivalently to oligomycin but targets the F₁ β-subunit rather than Fₒ, enabling orthogonal inhibition strategies in high-resolution respirometry (HRR) where Fₒ remains intact [1]. In isolated rat liver and ox heart mitochondria, sub-micromolar citreoviridine fully suppresses ADP-stimulated respiration, providing a validated F₁-specific tool for dissecting ATP synthase function in mitochondrial preparations [1].

T. cruzi ATPase Inhibition for Chagas Research

Citreoviridine achieves 100–93% maximal inhibition of T. cruzi F₁-ATPase—2.5-fold greater than aurovertin's 40% maximal inhibition—with immediate onset kinetics (unlike time-dependent efrapeptin) and species-dependent sensitivity approximately 10–15-fold lower than mammalian F₁ [1]. This profile makes citreoviridine the preferred inhibitor for studying ATPase function in T. cruzi, the causative agent of Chagas disease, particularly in assays requiring complete enzyme suppression with immediate inhibition onset [1].

β-Subunit Binding Site Mapping

Citreoviridine binds noncompetitively with aurovertin to the yeast F₁ β-subunit (K_i = 2 μM), with aurovertin binding stoichiometry unchanged at 1.89 ± 0.6 mol/mol F₁ in citreoviridine's presence, and the aurovertin-resistant aur-1 mutant retains citreoviridine sensitivity [1]. This chemically distinct binding site enables dual-inhibitor fluorescence quenching studies to map β-subunit conformational states and validate allosteric interactions in ATP synthase structural biology [1].

E. coli BF₁ as Aurovertin Sensitivity Control

Citreoviridine inhibits E. coli BF₁-ATPase with 30–66.7-fold lower potency than aurovertins (IC₅₀ = 60 μM vs. 2 μM for aurovertin B and 0.9 μM for aurovertin D) and lacks effect on aurovertin-resistant BF₁ mutants [1]. This differential sensitivity establishes citreoviridine as an ideal negative control for aurovertin-based bacterial ATPase inhibition assays and as a selective inhibitor in mixed-species systems where aurovertin would non-specifically suppress all ATPase activity [1].

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